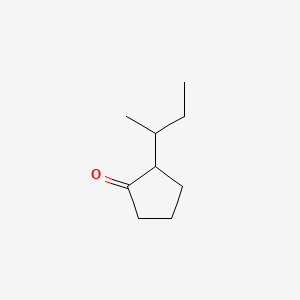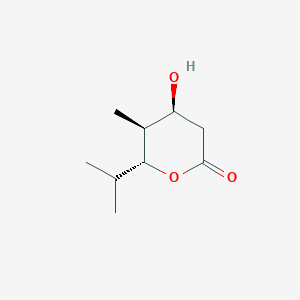
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a carboxylic acid ester group and a substituted aziridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or through the cyclization of a haloamine.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aziridines, open-chain amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive aziridine ring.
Wirkmechanismus
The mechanism of action of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) involves the interaction of its aziridine ring with various molecular targets. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aziridinecarboxylicacid, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Aziridinepropanoic acid: Contains a longer carbon chain compared to 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI).
N-Methylaziridine: Lacks the carboxylic acid ester group but contains a methyl group on the nitrogen atom.
Uniqueness
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a methyl and a propyl group on the aziridine ring, along with the ester functionality, distinguishes it from other aziridine derivatives.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-methyl-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-8(2)6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
CMGUHCHHNFFCKY-HTRCEHHLSA-N |
Isomerische SMILES |
CCC[C@@]1([C@H](N1)C(=O)OC)C |
Kanonische SMILES |
CCCC1(C(N1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


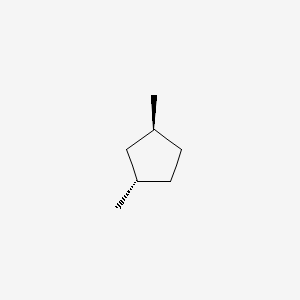
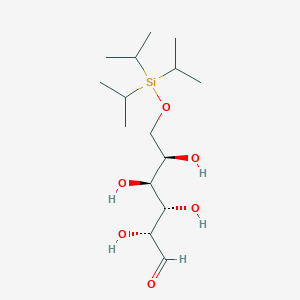

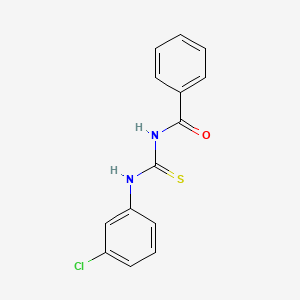
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
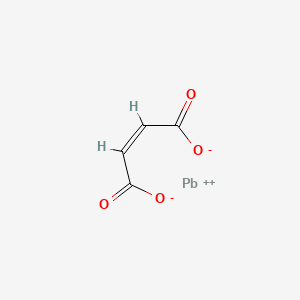
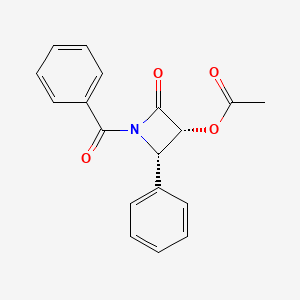
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)


